Cyclobutanecarbonyl iodide
Description
Cyclobutanecarbonyl iodide (C₄H₇COI) is an organoiodine compound featuring a cyclobutane ring fused to a carbonyl group and an iodine substituent. This structure confers unique reactivity and physical properties due to the strained cyclobutane ring and the electrophilic nature of the iodide. Applications may include pharmaceutical intermediates (e.g., cyclobutanecarbonyl-containing esters like dimethyl-W84 ) or materials science, given the conductivity trends observed in iodide-ion conductors .
Properties
CAS No. |
79929-35-4 |
|---|---|
Molecular Formula |
C5H7IO |
Molecular Weight |
210.01 g/mol |
IUPAC Name |
cyclobutanecarbonyl iodide |
InChI |
InChI=1S/C5H7IO/c6-5(7)4-2-1-3-4/h4H,1-3H2 |
InChI Key |
HBCURPCIVIHERE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarbonyl iodide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with iodine and a dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarbonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form cyclobutanemethanol derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclobutanecarboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Cyclobutanecarbonyl azide or cyclobutanecarbonyl cyanide.
Reduction: Cyclobutanemethanol.
Oxidation: Cyclobutanecarboxylic acid.
Scientific Research Applications
Cyclobutanecarbonyl iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclobutanecarbonyl iodide involves its reactivity with various nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Acyl Iodides: Acetyl Iodide vs. Cyclobutanecarbonyl Iodide
Acyl iodides, such as acetyl iodide (CH₃COI), share a reactive carbonyl-iodide bond. For example:
- Reactivity : this compound may undergo ring-opening reactions under thermal or catalytic conditions, a property less common in linear acyl iodides.
- Stability : The strained cyclobutane ring likely reduces stability compared to acetyl iodide, necessitating low-temperature storage (similar to cyclobutanecarboxylic acid chloride, stored at 0–6°C ).
Cyclobutane Derivatives: Cyclobutanecarboxylic Acid Chloride
Cyclobutanecarboxylic acid chloride (C₄H₇COCl) shares structural similarities but differs in the halide group. Key comparisons include:
- Molecular Weight : this compound (MW ≈ 210 g/mol) is heavier than its chloride analog (MW ≈ 118.56 g/mol) due to iodine’s atomic mass .
- Applications : The chloride is used in organic synthesis, while the iodide’s larger size may favor coordination chemistry or ion-conductive materials, akin to Schiff base iodide compounds .
Iodide Ion Conductors: Schiff Base Iodides
Schiff base iodide compounds (e.g., compound I1 in ) exhibit high iodide-ion conductivity (1.03 × 10⁻⁴ S cm⁻¹ at 343 K) due to supramolecular channels facilitating ion mobility .
Pharmaceuticals: Cyclobutanecarbonyl-Containing Esters
Dimethyl-W84 and truxilic acid dicholine ester incorporate cyclobutanecarbonyl groups linked to azanium moieties, showing bioactivity . This compound could serve as a precursor for such compounds, but its iodide group may confer higher reactivity than ester derivatives, limiting direct pharmaceutical use.
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Conductivity : While Schiff base iodides achieve high conductivity through ordered ion channels , this compound’s steric effects may limit similar performance. Further studies are needed to explore doping or structural modifications.
- Reactivity : The iodide group enhances electrophilicity, making it a candidate for cross-coupling reactions (e.g., cobalt-catalyzed methods ).
- Pharmaceutical Potential: Cyclobutanecarbonyl esters demonstrate bioactivity , suggesting that iodide derivatives could be optimized for prodrug formulations.
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